Butyl 2-((N-(4-pyridylcarbonylamino)carbamoyl)amino)acetate
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Overview
Description
Butyl 2-((N-(4-pyridylcarbonylamino)carbamoyl)amino)acetate is a chemical compound with the molecular formula C13H18N4O4 and a molecular weight of 294.31 g/mol. This compound is known for its unique structure, which includes a butyl ester group and a pyridylcarbonylamino moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Butyl 2-((N-(4-pyridylcarbonylamino)carbamoyl)amino)acetate typically involves the reaction of butyl chloroacetate with 4-pyridinecarboxylic acid hydrazide under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Butyl 2-((N-(4-pyridylcarbonylamino)carbamoyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Butyl 2-((N-(4-pyridylcarbonylamino)carbamoyl)amino)acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of Butyl 2-((N-(4-pyridylcarbonylamino)carbamoyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Butyl 2-((N-(4-pyridylcarbonylamino)carbamoyl)amino)acetate can be compared with other similar compounds, such as:
Butyl 2-((N-(4-pyridylcarbonylamino)carbamoyl)amino)propanoate: This compound has a similar structure but with a propanoate group instead of an acetate group.
Butyl 2-((N-(4-pyridylcarbonylamino)carbamoyl)amino)butanoate: This compound features a butanoate group, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific ester group and the presence of the pyridylcarbonylamino moiety, which contribute to its distinctive chemical behavior and applications.
Properties
IUPAC Name |
butyl 2-[(pyridine-4-carbonylamino)carbamoylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4/c1-2-3-8-21-11(18)9-15-13(20)17-16-12(19)10-4-6-14-7-5-10/h4-7H,2-3,8-9H2,1H3,(H,16,19)(H2,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTLURQLVJAIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CNC(=O)NNC(=O)C1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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